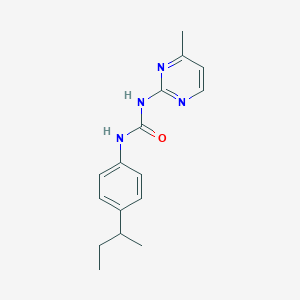
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide, also known as MPHP, is a synthetic stimulant drug that belongs to the piperidine class of chemicals. It is a designer drug that has gained popularity among recreational drug users due to its psychoactive effects. However, MPHP has also been studied for its potential applications in scientific research.
Mecanismo De Acción
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can result in feelings of euphoria, increased energy, and heightened alertness. However, prolonged use of 2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide can lead to dopamine depletion and neurotoxicity.
Biochemical and Physiological Effects:
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It can also cause hyperthermia, dehydration, and muscle breakdown. In addition, 2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide has been shown to have neurotoxic effects, particularly on dopamine neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor, which makes it useful for studying the dopamine system. It is also relatively easy to synthesize, which makes it accessible to researchers. However, 2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide also has several limitations. It has a short half-life, which means that its effects are short-lived. In addition, its neurotoxic effects can make it difficult to use in long-term studies.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential as a tool for studying the dopamine system and its role in addiction and other neurological disorders. Finally, future research could focus on developing safer and more effective dopamine reuptake inhibitors that do not have the neurotoxic effects of 2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide.
Métodos De Síntesis
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide is a synthetic compound that can be synthesized in a laboratory using various methods. One of the most common methods involves the reaction of 2-methylphenylacetonitrile with piperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then converted to the carboxamide form using a carboxylic acid.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a useful tool for studying the dopamine system and its role in various neurological disorders.
Propiedades
IUPAC Name |
2-methyl-N-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-7-3-4-9-13(11)15-14(17)16-10-6-5-8-12(16)2/h3-4,7,9,12H,5-6,8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIGFUWTOCABFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-benzimidazol-1-yl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5312680.png)
![N-[(1-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-yl)methyl]methanesulfonamide](/img/structure/B5312686.png)
![2-(4-chlorophenyl)-4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5312693.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate](/img/structure/B5312695.png)
![6-methyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinic acid](/img/structure/B5312702.png)

![2-{[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5312725.png)
![2-[3-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanol](/img/structure/B5312732.png)
![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4H-chromene-2-carboxamide](/img/structure/B5312734.png)
![3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5312738.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5312742.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,2,2-trimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5312746.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5312771.png)